
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline is a chemical compound that belongs to the class of quinolines. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
科学的研究の応用
Synthetic Chemistry Applications
1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline and its derivatives have been utilized in synthetic chemistry for the construction of complex molecular scaffolds. For example, Tao Chen et al. (2011) demonstrated a convergent construction of 1,4-dihydropyridine scaffold containing indole fragment through three-component reactions, highlighting an efficient and atom-economic synthetic strategy (Chen, Xu, Liu, & Ji, 2011). Similarly, N. Markina et al. (2011) described the synthesis of a diverse library of 1,2-dihydroisoquinolines, showcasing the versatility of these compounds in creating a wide range of derivatives (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).
Materials Science Applications
In materials science, the aggregation-enhanced emission and solid-state emission of naphthalimide derivatives, closely related to the this compound structure, have been studied. A. Srivastava et al. (2016) investigated four new 1,8-naphthalimide-based compounds, examining their nanoaggregate formation, emission intensity, and photophysical properties, which are crucial for developing advanced photonic materials (Srivastava, Singh, & Mishra, 2016).
Pharmaceutical Research Applications
The potential anticancer applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been a subject of pharmaceutical research. K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their in vitro anticancer activity, discovering potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010). Another study by A. Bermejo et al. (2002) explored the antitumor targeting of the G1 phase of the cell cycle by benzoyldihydroisoquinolines and related 1-substituted isoquinolines, identifying compounds with significant cytotoxic activities (Bermejo, Andreu, Suvire, Léonce, Caignard, Renard, Pierré, Enriz, Cortes, & Cabedo, 2002).
特性
IUPAC Name |
[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-5-8-17(22)14-15-23(26)21-16-19-11-4-6-12-20(19)25-21/h1-16,23,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABYDZHOIAGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
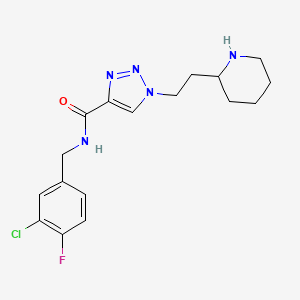
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)
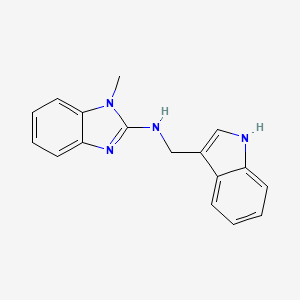
methanone](/img/structure/B5536064.png)
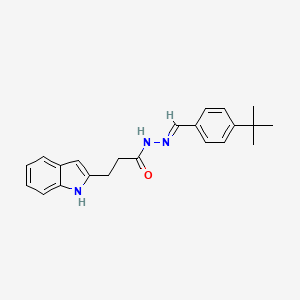
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)
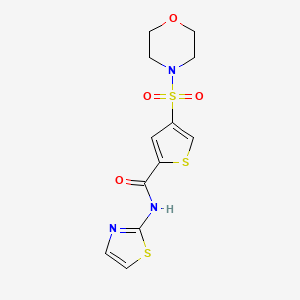
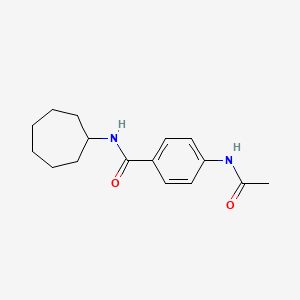
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)